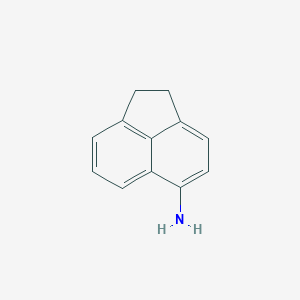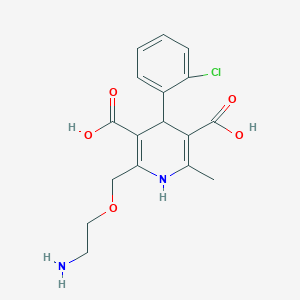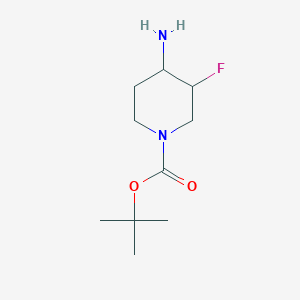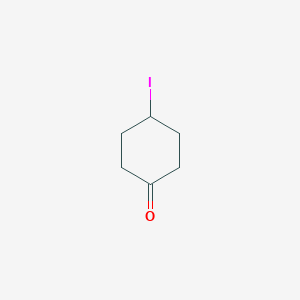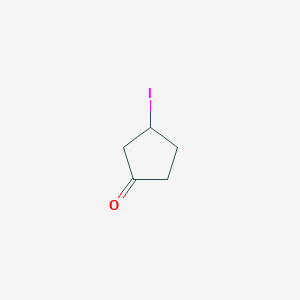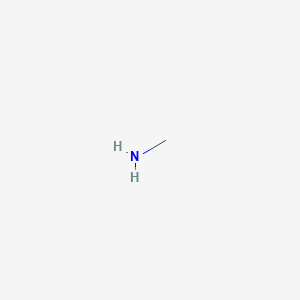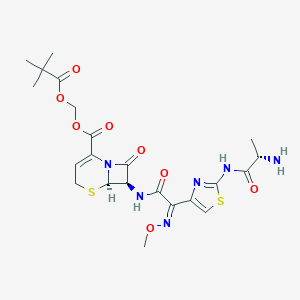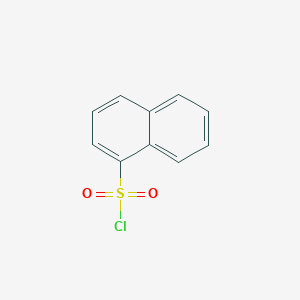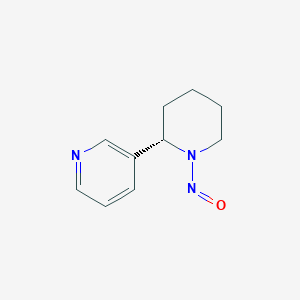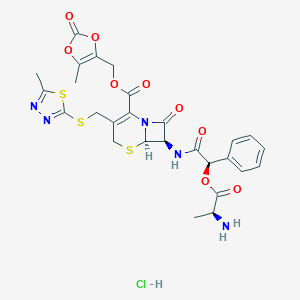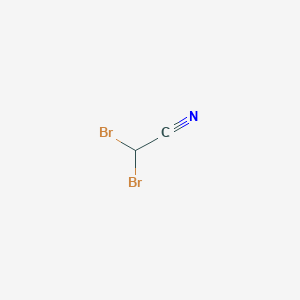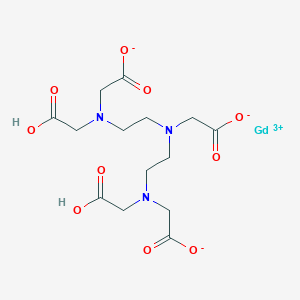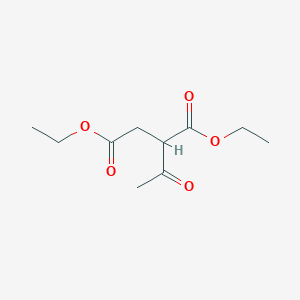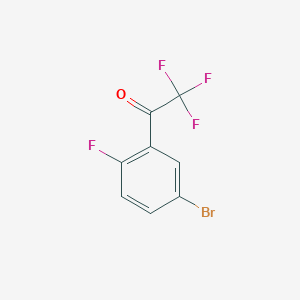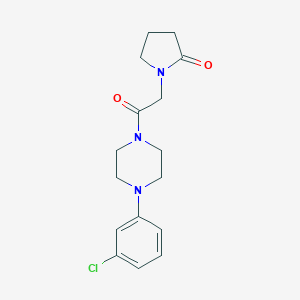
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a chemical compound that has gained significant attention in the scientific research field. It is a derivative of piperazine and is commonly used in medicinal chemistry, especially in the development of antipsychotic drugs.
作用机制
The exact mechanism of action of piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. It also interacts with other neurotransmitter systems, such as serotonin and glutamate, which may contribute to its anxiolytic and sedative effects.
生化和生理效应
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has been shown to have various biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which is responsible for its antipsychotic effects. It also increases the release of GABA, a neurotransmitter that has inhibitory effects on the central nervous system, which may contribute to its anxiolytic and sedative effects. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which could be useful in the treatment of various diseases.
实验室实验的优点和局限性
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent and selective pharmacological effects, making it a useful tool for studying various neurotransmitter systems. However, it has several limitations, including its potential toxicity and the lack of understanding of its exact mechanism of action.
未来方向
There are several future directions for the research of piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-. One potential direction is the development of novel drugs based on its chemical structure, which could have improved therapeutic efficacy and fewer side effects. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, more research is needed to explore its potential applications in the treatment of various diseases, such as inflammation-related disorders.
In conclusion, piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a promising compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop novel drugs based on its chemical structure.
合成方法
The synthesis of piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- involves the reaction of 3-chlorophenylhydrazine with 2-oxo-1-pyrrolidineacetic acid in the presence of acetic anhydride and triethylamine. The reaction occurs through the formation of an intermediate, which is then converted to the final product through a series of chemical reactions.
科学研究应用
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and sedative effects, making it a promising candidate for the development of drugs to treat various mental disorders. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of inflammation-related diseases.
属性
CAS 编号 |
131028-02-9 |
|---|---|
产品名称 |
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- |
分子式 |
C16H20ClN3O2 |
分子量 |
321.8 g/mol |
IUPAC 名称 |
1-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H20ClN3O2/c17-13-3-1-4-14(11-13)18-7-9-19(10-8-18)16(22)12-20-6-2-5-15(20)21/h1,3-4,11H,2,5-10,12H2 |
InChI 键 |
HZWKRHQTTJJKDX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
规范 SMILES |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
其他 CAS 编号 |
131028-02-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



